![molecular formula C15H14BrN3O2 B14950526 (2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide
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Overview
Description
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromobenzyl group, an oxyphenyl group, and a hydrazinecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl alcohol with phenol in the presence of a base to form 4-[(4-bromobenzyl)oxy]phenol. This intermediate is then reacted with hydrazinecarboxamide under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N’-((E)-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)PROPANOHYDRAZIDE
- N-{4-[((2E)-2-{2-[(4-BROMOBENZYL)OXY]BENZYLIDENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
Uniqueness
What sets 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromobenzyl and oxyphenyl groups, along with the hydrazinecarboxamide moiety, allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H14BrN3O2 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
InChI Key |
YYWGZODIAFDGIG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)N)Br |
Origin of Product |
United States |
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